![molecular formula C16H25ClN4O2 B2588403 Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate CAS No. 2378503-84-3](/img/structure/B2588403.png)
Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate is a chemical compound with the empirical formula C13H19ClN4O2 . It is a solid substance . The compound is used by early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 298.77 . The InChI key is GZYDEJABHMSOIM-UHFFFAOYSA-N . The SMILES string is CC©©OC(=O)N1CCN(CC1)c2ccnc(Cl)n2 .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthetic Organic Chemistry Applications
Tert-butyl phenylazocarboxylates, sharing a structural motif with the compound , are highlighted as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the creation of diverse organic compounds. The ability to undergo reactions with aromatic amines, alcohols, and aliphatic amines, as well as to engage in radical oxygenation, halogenation, and coupling reactions, underscores their utility in synthesizing complex molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).
Polymer and Material Science
Research into polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol demonstrates the compound's relevance in polymer science. These polyamides, synthesized from tert-butylcatechol derivatives, showcase high thermal stability, excellent solubility in polar solvents, and the ability to form transparent, flexible films. Such properties are vital for applications requiring materials with specific thermal and mechanical characteristics (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Asymmetric Synthesis of Amines
The use of N-tert-butanesulfinyl imines, related to the tert-butyl group in the compound of interest, is crucial in the asymmetric synthesis of amines. This methodology facilitates the production of a wide range of highly enantioenriched amines, highlighting the compound's potential in synthesizing chiral amines for pharmaceutical applications. The versatility of N-tert-butanesulfinyl imines in reacting with various nucleophiles and the ability to remove the tert-butanesulfinyl group post-reaction demonstrate their utility in organic synthesis (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Environmental Science Application
An investigation into the temporal concentration changes of organic pollutants, including tert-butyl derived compounds, in freshwater streams, provides insights into the environmental behavior and regulation impact of such chemicals. This study underscores the importance of understanding the environmental persistence and regulation effectiveness of tert-butyl-containing compounds (K. Quednow & W. Püttmann, 2009).
Key Intermediate in Pharmaceutical Synthesis
The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho–kinase inhibitor K-115, illustrates the compound's application in pharmaceutical synthesis. Establishing a practical synthesis method for this key intermediate enables its use in multikilogram production, highlighting the importance of tert-butyl-containing compounds in the development of therapeutic agents (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, & K. Shibuya, 2012).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-10-5-6-12(8-11-21)20(4)13-7-9-18-14(17)19-13/h7,9,12H,5-6,8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRMHKONFVVRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate |
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